N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide is a structurally complex molecule featuring a xanthene carboxamide core substituted with a 4-methoxybenzo[d]thiazol ring and a tetrahydrofuran (THF)-derived methyl group. The xanthene scaffold provides rigidity and planar aromaticity, while the methoxy and THF substituents enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-31-22-13-6-14-23-25(22)28-27(34-23)29(16-17-8-7-15-32-17)26(30)24-18-9-2-4-11-20(18)33-21-12-5-3-10-19(21)24/h2-6,9-14,17,24H,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYGXTXGPISEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the benzo[d]thiazole moiety: This step involves the reaction of 4-methoxybenzo[d]thiazole with an appropriate halogenated intermediate.
Attachment of the tetrahydrofuran moiety: This is usually done via nucleophilic substitution, where the tetrahydrofuran ring is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can interact with biological molecules, leading to fluorescence. This property is exploited in imaging techniques to visualize cellular structures and processes.
Comparison with Similar Compounds
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share a heterocyclic core but differ in functional groups. Key comparisons include:
- Functional Groups : The triazoles feature C=S and sulfonyl groups, whereas the target compound has a carboxamide (C=O) and methoxybenzo[d]thiazol. This distinction impacts reactivity; for example, C=S groups in triazoles exhibit IR absorption at 1247–1255 cm⁻¹, while the carboxamide’s C=O would absorb near 1660–1680 cm⁻¹ .
- Tautomerism : Triazoles [7–9] exist in thione-thiol tautomeric equilibrium, confirmed by the absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra. In contrast, the target compound’s carboxamide group lacks such tautomerism, favoring stability in a single form .
Carbazole and Tetrahydrocarbazole Derivatives ()
- (9H-Carbazol-9-yl)(4-methoxyphenyl)methanone (2h): This carbazole derivative, synthesized in 84% yield, shares a methoxy-substituted aromatic system with the target compound. However, its carbazole core lacks the xanthene scaffold and THF moiety, likely reducing planarity and altering solubility .
- Tetrahydrocarbazole Acetamides : Patent derivatives like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide feature acetamide and halogen/methyl substituents. The acetamide group (vs. carboxamide in the target) may offer different hydrogen-bonding profiles, affecting target binding. Chloro/fluoro substituents in these compounds could enhance metabolic stability compared to the target’s methoxy group .
Xanthene Carboxamide Analogues ()
The compound N-[2-methoxy-4-[3-methoxy-4-(9H-xanthen-9-ylcarbonylamino)phenyl]phenyl]-9H-xanthene-9-carboxamide shares the xanthene carboxamide core but incorporates additional methoxy groups and a bis-aryl structure. Comparisons include:
- Substituent Effects : The target’s THF-methyl group may improve lipophilicity and membrane permeability compared to the analogue’s methoxy-phenyl groups.
- Synthetic Complexity : Both compounds require multi-step syntheses, but the analogue’s bis-xanthene structure likely necessitates more stringent coupling conditions .
Data Table: Key Comparative Properties
Discussion of Substituent Impacts
- Methoxy Groups : Present in the target compound and carbazole (2h), methoxy substituents enhance solubility but may reduce metabolic stability compared to halogenated derivatives (e.g., ’s chloro/fluoro compounds) .
- THF-Methyl Group : The THF moiety in the target compound introduces stereochemical complexity and may improve bioavailability via increased solubility, contrasting with the rigid planar systems of triazoles and carbazoles .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for diverse biological properties, and a xanthene core that enhances its fluorescence characteristics.
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 332.42 g/mol
- CAS Number : 920367-50-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Xanthene Core : Achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
- Introduction of the Benzo[d]thiazole Moiety : This is done via nucleophilic substitution reactions with 4-methoxybenzo[d]thiazole.
- Attachment of the Tetrahydrofuran Moiety : Usually accomplished through further nucleophilic substitution involving an appropriate alkylating agent.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. These compounds have been shown to:
- Inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase.
- Induce apoptosis in cancer cells, demonstrating efficacy against various cancer cell lines including prostate and melanoma cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC3, A375 | Low nM range | Inhibition of tubulin polymerization |
| SMART Compounds (related) | Various | Sub-nM range | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Preliminary studies have indicated that thiazole derivatives can possess significant antibacterial effects against various pathogens. The presence of the thiazole ring is particularly noteworthy as it is structurally related to compounds known for their antimicrobial properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Fluorescence Properties : The xanthene core contributes to the compound's ability to act as a fluorescent probe in biological imaging applications.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing context for understanding the potential applications of this compound:
- In Vivo Studies : Research has demonstrated that related benzothiazole derivatives can effectively inhibit tumor growth in xenograft models without significant neurotoxicity, suggesting a favorable safety profile .
- Resistance Mechanisms : The ability of these compounds to overcome multidrug resistance (MDR) in cancer cells has been highlighted, making them promising candidates for further development in cancer therapeutics .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the benzo[d]thiazole and tetrahydrofuran (THF) moieties, followed by coupling to the xanthene core. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF or dichloromethane (DCM) under nitrogen .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while DCM minimizes side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aromatic systems .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | EDC/HOBt, DMF, RT, 12h | 65–75 | |
| THF-methylation | NaH, THF, 0°C→RT | 80–85 |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm connectivity and stereochemistry, HRMS for molecular weight validation, and IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Key spectral markers:
- Xanthene core : Aromatic protons at δ 6.8–7.5 ppm (¹H NMR) .
- Tetrahydrofuran-methyl : Methine protons at δ 3.5–4.0 ppm (¹H NMR) .
- Amide carbonyl : ¹³C signal at ~170 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the coupling of the tetrahydrofuran-methyl moiety?
- Methodological Answer :
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Solubility differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
- Impurity profiling : LC-MS/MS (e.g., 95% purity threshold) ensures activity correlates with the target compound .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer :
- Modify substituents : Replace the 4-methoxy group on the benzothiazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Scaffold hopping : Substitute xanthene with fluorene to evaluate π-stacking effects .
Table 2 : SAR Trends for Analogous Compounds
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-OCH₃ → 4-CF₃ | 10-fold ↓ (anticancer) | |
| Xanthene → Fluorene | Comparable activity |
Methodological Considerations for Data Reproducibility
- Synthetic protocols : Document exact stoichiometry (e.g., 1.2 eq. of THF-methyl chloride) and inert atmosphere conditions .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
